molecular formula C10H23N3 B2802795 1-(3-aminopropyl)-N,N-dimethylpiperidin-4-amine CAS No. 1156830-58-8

1-(3-aminopropyl)-N,N-dimethylpiperidin-4-amine

Cat. No.: B2802795
CAS No.: 1156830-58-8
M. Wt: 185.315
InChI Key: CVIXLDPXPCLNAA-UHFFFAOYSA-N
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Description

1-(3-Aminopropyl)-N,N-dimethylpiperidin-4-amine is a tertiary amine featuring a piperidine ring substituted with a 3-aminopropyl group and two methyl groups on the nitrogen atom. Its molecular formula is C₁₀H₂₃N₃ (calculated based on structural analysis), with a molecular weight of 185.31 g/mol. The compound is characterized by a flexible aminopropyl chain and a rigid piperidine scaffold, which may influence its physicochemical properties, such as solubility, basicity, and interaction with biological targets.

Properties

IUPAC Name

1-(3-aminopropyl)-N,N-dimethylpiperidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H23N3/c1-12(2)10-4-8-13(9-5-10)7-3-6-11/h10H,3-9,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVIXLDPXPCLNAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCN(CC1)CCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1156830-58-8
Record name 1-(3-aminopropyl)-N,N-dimethylpiperidin-4-amine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-aminopropyl)-N,N-dimethylpiperidin-4-amine typically involves the reaction of 4-piperidone with 3-aminopropylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. The reaction conditions often include a solvent like methanol or ethanol and a temperature range of 0-25°C.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

1-(3-aminopropyl)-N,N-dimethylpiperidin-4-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the aminopropyl group, where nucleophiles like halides or alkoxides replace the amino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Alzheimer's Disease Treatment

Research indicates that derivatives of piperidine, including 1-(3-aminopropyl)-N,N-dimethylpiperidin-4-amine, may exhibit inhibitory effects on acetylcholinesterase and butyrylcholinesterase enzymes, which are implicated in Alzheimer's disease. These compounds can enhance cholinergic transmission and potentially improve cognitive function in affected individuals .

Antidepressant Activity

Studies suggest that compounds with similar structures may possess antidepressant properties by modulating neurotransmitter systems, particularly through interactions with serotonin and norepinephrine receptors. This makes them candidates for further investigation in the treatment of mood disorders .

Cancer Therapy

Piperidine derivatives have been explored for their anticancer activity. Specifically, this compound has shown potential in enhancing cytotoxicity against various cancer cell lines. The compound's ability to induce apoptosis in tumor cells has been documented, making it a promising candidate for future cancer therapies .

Building Block in Organic Synthesis

The compound serves as an important intermediate in the synthesis of various pharmaceuticals and biologically active molecules. Its piperidine structure allows for further functionalization, making it a versatile building block in medicinal chemistry .

Application AreaDescription
NeuropharmacologyPotential use in Alzheimer's disease treatment through enzyme inhibition
Antidepressant ActivityModulation of neurotransmitter systems for mood disorders
Cancer TherapyInduction of apoptosis and cytotoxicity in cancer cell lines
Organic SynthesisIntermediate for synthesizing pharmaceuticals and other biologically active compounds

Case Study 1: Alzheimer's Disease

In a study examining the effects of piperidine derivatives on cholinesterase inhibition, researchers found that compounds similar to this compound demonstrated significant inhibition rates against both acetylcholinesterase and butyrylcholinesterase. This dual inhibition is crucial for developing effective treatments for Alzheimer's disease .

Case Study 2: Anticancer Activity

A recent investigation into the cytotoxic effects of piperidine derivatives revealed that this compound exhibited enhanced activity against FaDu hypopharyngeal tumor cells compared to standard chemotherapeutic agents like bleomycin. The study emphasized the importance of structural modifications in improving anticancer efficacy .

Mechanism of Action

The mechanism of action of 1-(3-aminopropyl)-N,N-dimethylpiperidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Research Findings and Implications

Role in Polymer Membranes

This compound was grafted onto poly(ether ketone cardo) (PEK-Cardo) membranes to create anion-exchange membranes (AEMs). These membranes achieved high acid doping levels (up to 250 wt%) and proton conductivities of 120 mS/cm at 160°C, outperforming imidazole- and pyrrolidone-grafted analogs .

Contrast with Anticonvulsant Analogs

While 1-(3-aminopropyl)-4-phenylpiperazine derivatives () showed moderate anticonvulsant activity (ED₅₀ = 45 mg/kg in mice), the target compound’s lack of aromatic systems may limit its central nervous system (CNS) penetration .

Biological Activity

1-(3-Aminopropyl)-N,N-dimethylpiperidin-4-amine is a piperidine derivative that has garnered interest due to its potential biological activities, particularly in the fields of neuropharmacology and oncology. This compound features a basic amine functionality and a piperidine core, which contributes to its structural rigidity and interaction capabilities with various biological targets.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Chemical Formula : C₁₁H₁₈N₂
  • Molecular Weight : 182.28 g/mol

The presence of the dimethylamino group and the 3-aminopropyl side chain enhances its basicity and potential for interaction with neurotransmitter receptors, making it a candidate for further biological evaluation.

This compound is believed to interact with several neurotransmitter receptors, potentially acting as an agonist or antagonist depending on the receptor subtype. This modulation can significantly influence neurotransmission pathways, leading to various physiological effects. For instance, its interaction with serotonin and dopamine receptors may play a role in mood regulation and cognitive functions.

Neuropharmacological Effects

Research indicates that compounds similar to this compound exhibit significant effects on neurotransmission. The compound's ability to modulate neurotransmitter receptor activity suggests potential applications in treating disorders such as depression and anxiety.

Anticancer Activity

Studies have explored the compound's potential in oncology. For example, its structural analogs have shown promise as antagonists against proteins involved in cancer progression, such as RBBP4 (Retinoblastoma Binding Protein 4). These interactions may inhibit tumor growth by disrupting critical signaling pathways .

Study 1: Interaction with RBBP4

A recent study screened small molecules for their ability to bind to RBBP4, identifying several candidates with varying degrees of potency. The study highlighted that modifications in the piperidine structure could enhance binding affinity, suggesting that this compound could be optimized for better efficacy against this target .

Study 2: Neurotransmitter Modulation

In another investigation, compounds structurally related to this compound were tested for their effects on serotonin receptor activity. Results indicated that these compounds could significantly increase serotonin levels in synaptic clefts, suggesting their potential use in antidepressant therapies .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is provided below:

Compound NameStructureUnique Features
N,N-Dimethylpiperidin-4-amineStructureLacks the 3-aminopropyl side chain; less basicity.
1-(2-Aminoethyl)piperidineStructureShorter side chain; different biological activity profile.
N-Ethyl-N-methylpiperidin-4-aminesStructureDifferent alkyl substitution; varying pharmacokinetics.

This table illustrates how the structural features of this compound contribute to its enhanced interaction capabilities compared to other compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(3-aminopropyl)-N,N-dimethylpiperidin-4-amine, and how can purity be maximized?

  • Methodological Answer : Synthesis typically involves multi-step alkylation of a piperidine core. For example, a reductive amination approach using 3-aminopropyl bromide and N,N-dimethylpiperidin-4-amine under inert conditions (e.g., argon) with NaBH₃CN as a reducing agent in methanol . Purity optimization requires post-synthesis purification via column chromatography (silica gel, eluting with CH₂Cl₂:MeOH 9:1) followed by recrystallization from ethanol. Yield improvements (≥75%) are achieved by controlling reaction temperature (0–5°C) and stoichiometric excess of the alkylating agent (1.2 eq) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms structural integrity, with key signals at δ 2.2–2.5 ppm (N,N-dimethyl protons) and δ 1.4–1.8 ppm (piperidine ring protons). High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 200.2023). Purity (>98%) is assessed via reverse-phase HPLC (C18 column, 0.1% TFA in H₂O:MeOH gradient) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position) influence the compound’s binding affinity to serotonin receptors?

  • Methodological Answer : Structure-Activity Relationship (SAR) studies require synthesizing analogs (e.g., varying alkyl chain length or substituents on the piperidine nitrogen). Competitive radioligand binding assays (using [³H]LSD for 5-HT₂A receptors) quantify affinity (IC₅₀ values). Computational docking (AutoDock Vina) predicts binding poses, with free energy scores correlating to experimental Ki values. For example, replacing the aminopropyl group with a trifluoromethylphenyl moiety (as in ) increases lipophilicity and enhances receptor selectivity .

Q. What in vitro models are suitable for evaluating the compound’s pharmacokinetic properties?

  • Methodological Answer :

  • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS. Half-life (t₁/₂) <30 min suggests rapid metabolism.
  • CYP Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates. IC₅₀ >10 µM indicates low inhibition risk.
  • Plasma Protein Binding : Equilibrium dialysis (human plasma) measures unbound fraction (fu >5% is desirable) .

Q. How can conflicting data on the compound’s cytotoxicity across cell lines be resolved?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., incubation time, serum concentration). Standardize protocols using the NCI-60 panel with MTT assays (48 hr exposure, 10% FBS). Cross-validate with clonogenic survival assays. For example, IC₅₀ variations in HeLa vs. HEK293 cells may reflect differences in membrane transporter expression (e.g., ABCB1). CRISPR knockout models can isolate contributing factors .

Methodological Guidance for Data Contradictions

Q. How to address inconsistencies in receptor binding data between SPR and radioligand assays?

  • Resolution Strategy :

Validate buffer conditions (e.g., Tris vs. HEPES) and pH (7.4 vs. 7.2) for Surface Plasmon Resonance (SPR).

Confirm ligand immobilization efficiency (RU >1000).

Compare kinetic parameters (ka/kd) across techniques. Discrepancies >2-fold suggest assay-specific artifacts (e.g., nonspecific binding in radioligand assays) .

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